

# A Comparative Analysis of Iopamidol and Iopromide for Tumor pH Imaging

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For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of the tumor microenvironment's pH (pHe) is crucial for understanding tumor progression, metabolism, and response to therapy. AcidoCEST (acidosis chemical exchange saturation transfer) MRI, a non-invasive imaging technique, has emerged as a promising tool for in vivo pHe mapping. This guide provides a detailed comparison of two widely used iodinated contrast agents, **lopamidol** and lopromide, repurposed for acidoCEST MRI, based on published experimental data.

### Performance Characteristics at a Glance

Both **lopamidol** and lopromide have demonstrated efficacy in measuring tumor pHe, with each presenting distinct advantages. A key study comparing the two agents found their overall performance to be similar, though with notable differences in their measurement properties.[1] [2] lopromide offers a pH measurement with a higher dynamic range, while **lopamidol** provides a more precise measurement.[1][2][3]

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from a comparative study of **lopamidol** and lopromide in tumor pH imaging.



Parameter	Iopromide	Iopamidol	Reference
CEST-pH Calibration Equation	y = 2.04x - 13.31	y = 1.20x - 7.49	
Dynamic Range	Higher	Lower	
Measurement Precision	Lower	Higher	
Table 1: In Vitro			
Performance			
Characteristics. The			
CEST-pH calibration			
equation relates the			
ratio of CEST effects			
to pH. A steeper			
slope, as seen with			
iopromide, indicates a			
greater dynamic			
range.			



Tumor Model	Agent	Average pHe ± SD	% Uptake ± SD	Reference
Raji Lymphoma	lopromide	6.61 ± 0.07	93.7 ± 5.2%	
Iopamidol	6.57 ± 0.06	66.7 ± 15.7%		_
MCF-7 Breast Cancer	lopromide	6.65 ± 0.13	88.4 ± 5.9%	
Iopamidol	6.71 ± 0.04	68.5 ± 14.5%		_
Table 2: In Vivo Performance in			_	

Xenograft Tumor

Models. The

measured pHe

values between

the two agents

were not

significantly

different in either

tumor model.

However,

iopromide

showed a

significantly

higher

percentage of

tumor uptake.

## **Experimental Protocols**

The following sections detail the methodologies employed in the comparative studies of **lopamidol** and lopromide for tumor pHe imaging.

### **In Vitro Phantom Studies**



- Sample Preparation: Solutions of **lopamidol** and lopromide (e.g., 100 mM) were prepared at various pH levels (ranging from acidic to neutral) and maintained at a constant temperature (37.0 ± 0.2°C).
- MRI Acquisition:
  - Technique: Chemical Exchange Saturation Transfer (CEST) MRI.
  - Saturation: A radiofrequency saturation pulse (e.g., 2.8 μT power for 5.0 seconds) was applied at different frequency offsets to generate a Z-spectrum. The CEST ratio becomes independent of saturation time after 3.0 seconds.
  - Data Analysis: The CEST effects from the two amide protons of each agent (at 4.2 ppm and 5.6 ppm) were measured by fitting the Z-spectrum with Lorentzian line shapes. The ratio of these two CEST effects was then correlated with the known pH of the samples to create a calibration curve.

### In Vivo Animal Studies

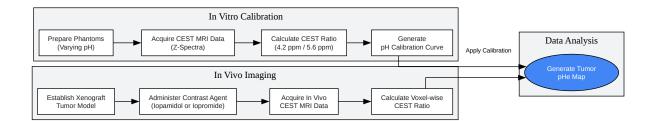
- Animal Models: Xenograft tumor models were established, for example, by implanting Raji lymphoma or MCF-7 breast cancer cells in mice.
- Contrast Agent Administration: Iopamidol or Iopromide was administered intravenously.
   Intraperitoneal delivery has also been explored for longitudinal studies with Iopamidol in orthotopic pancreatic tumor models.
- AcidoCEST MRI:
  - Image Acquisition: CEST MRI was performed before and after the injection of the contrast agent.
  - Image Processing: To enhance the contrast-to-noise ratio, multiple images were often averaged and a Gaussian spatial filter was applied.
  - pHe Mapping: The CEST ratio from the in vivo data was used in conjunction with the in vitro calibration curve to generate a pixel-by-pixel map of the extracellular pH within the tumor.



### **Mechanism of pH Sensing**

The ability of **lopamidol** and lopromide to measure pH via acidoCEST MRI stems from the chemical exchange of their amide protons with the surrounding water molecules. This exchange rate is base-catalyzed and therefore dependent on the pH of the environment. Both molecules possess two distinct amide protons that exchange at different rates, providing two measurable CEST effects. The ratio of these two effects is then used to determine the pH, which minimizes the influence of contrast agent concentration and T1 relaxation time (though **lopamidol**'s CEST ratio showed some dependence on T1).

## Visualizing the Process Experimental Workflow for AcidoCEST MRI

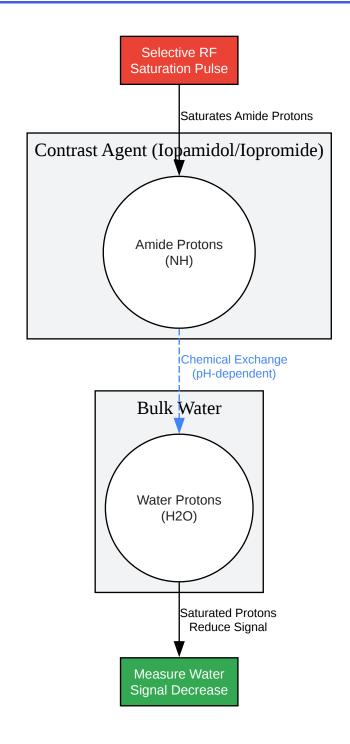


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Caption: Workflow for tumor pHe mapping using acidoCEST MRI.

## Chemical Exchange Saturation Transfer (CEST) Mechanism





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Caption: The principle of Chemical Exchange Saturation Transfer (CEST).

### Conclusion

The choice between **Iopamidol** and Iopromide for acidoCEST MRI of tumor pH may depend on the specific requirements of the study. Iopromide, with its greater dynamic range, may be



advantageous for detecting larger shifts in pH. Conversely, **lopamidol**'s higher precision could be beneficial for studies requiring the detection of subtle pH differences. Furthermore, the pharmacokinetic properties, such as the observed higher tumor uptake of lopromide, should be considered in the context of the specific tumor model being investigated. Both agents are clinically approved CT contrast agents, facilitating their translational potential for human studies.

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### References

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